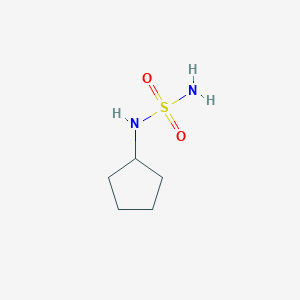

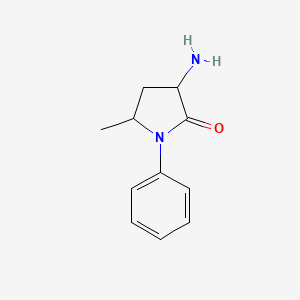

![molecular formula C11H13N3O2 B1288635 5-Amino-2-metil-imidazo[1,2-a]piridina-3-carboxilato de etilo CAS No. 35220-24-7](/img/structure/B1288635.png)

5-Amino-2-metil-imidazo[1,2-a]piridina-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate (EMIPC) is a heterocyclic compound that has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to industrial chemicals. EMIPC is a highly reactive compound and has been used in a wide range of reactions, including oxidation, reduction, hydrolysis, and cyclization. EMIPC has also been used in the synthesis of a number of different compounds, including drugs, pesticides, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Agentes Antituberculosos

Los análogos de imidazo[1,2-a]piridina se han reconocido como posibles agentes antituberculosos . Exhiben una actividad significativa contra la tuberculosis multirresistente (MDR-TB) y la tuberculosis extremadamente resistente a los fármacos (XDR-TB) . El compuesto podría usarse potencialmente en el desarrollo de nuevos fármacos para combatir estas cepas resistentes de tuberculosis.

Investigación de Descubrimiento de Fármacos

El núcleo de imidazo[1,2-a]piridina se considera un andamiaje de "prejuicio de fármaco" debido a su amplia gama de aplicaciones en química medicinal . Este compuesto podría usarse en la síntesis de nuevos fármacos, contribuyendo al campo de la investigación de descubrimiento de fármacos.

Tratamiento de Enfermedades Infecciosas

Dado el potencial del compuesto como agente antituberculoso, también podría explorarse para el tratamiento de otras enfermedades infecciosas . Investigaciones adicionales podrían revelar su eficacia contra diferentes patógenos.

Síntesis de Imidazo[1,5-a]pirimidinas

El compuesto se ha utilizado en la síntesis de imidazo[1,5-a]pirimidinas . Estos son análogos estructurales de las bases púricas como la adenina y la guanina y tienen diversas aplicaciones en química medicinal .

Ciencia de Materiales

La imidazopiridina, de la que este compuesto es un derivado, también es útil en la ciencia de materiales debido a su carácter estructural . Podría usarse potencialmente en el desarrollo de nuevos materiales.

Estudio de Reacciones Químicas

El compuesto podría usarse en el estudio de reacciones químicas, como el reordenamiento de Dimroth . Esto implica la escisión de un enlace C–N y la formación de un enlace C–C .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .

Mecanismo De Acción

Target of Action

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a derivative of imidazopyridine , a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions of this compound with its targets, leading to these effects, are yet to be elucidated.

Pharmacokinetics

It’s worth noting that imidazopyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazopyridine derivatives have been reported to exhibit significant activity against mdr-tb and xdr-tb .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These interactions are crucial for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties .

Cellular Effects

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with CDKs can lead to cell cycle arrest, which is beneficial in cancer treatment . Additionally, its modulation of calcium channels and GABA A receptors can impact neuronal signaling and function .

Molecular Mechanism

The molecular mechanism of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its inhibition of CDKs results in the suppression of cell proliferation, making it a potential candidate for anticancer therapy . Furthermore, its binding to calcium channels and GABA A receptors modulates their activity, influencing neuronal signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer and antiviral activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its biological activity .

Subcellular Localization

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHVYNZCSZKUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611249 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35220-24-7 |

Source

|

| Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1288554.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1288558.png)

![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1288571.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)